molecular formula C19H16N4O5S B2437184 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide CAS No. 1005294-62-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2437184
CAS No.: 1005294-62-1
M. Wt: 412.42
InChI Key: KDJSZGPIPROSOJ-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-16(21-22-18)13-7-9-14(10-8-13)20-19(24)15-5-3-4-6-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJSZGPIPROSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with ethylsulfonyl chloride to introduce the ethylsulfonyl group. This intermediate is then reacted with 4-aminobenzamide under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-aminobenzamide, which may have different pharmacological properties .

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other pyridazine derivatives. Its ethylsulfonyl and nitrobenzamide groups may enhance its pharmacological properties and make it a promising candidate for further research .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology . This compound features a pyridazine ring, a phenyl group, and a nitrobenzamide moiety, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N4O6S2\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_6\text{S}_2

This structure includes:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Ethylsulfonyl group : Enhances solubility and biological activity.
  • Nitro group : Often associated with increased reactivity and potential pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, quinazolines, which share structural similarities, have shown potent inhibition against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the nanomolar range . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance binding affinity to target proteins such as EGFR (Epidermal Growth Factor Receptor) .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Protein Kinases : Targeting kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Interference with DNA Repair Mechanisms : Compromising the ability of cancer cells to repair DNA damage.

Antimicrobial Activity

Additionally, there is emerging evidence that this compound may possess antimicrobial properties. Studies have suggested that similar sulfonamide derivatives exhibit antibacterial effects against a range of pathogens, indicating potential applications in treating infections .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (μM)Activity Type
Compound AA549 (Lung Cancer)0.015Anticancer
Compound BMCF-7 (Breast Cancer)0.028Anticancer
Compound CE. coli0.5Antibacterial
Compound DS. aureus0.8Antibacterial

Synthetic Routes

The synthesis of this compound typically involves:

  • Preparation of the Pyridazine Ring : Using sulfonation reactions to introduce the ethylsulfonyl group.
  • Coupling Reactions : Attaching the phenyl group via coupling with appropriate reagents under controlled conditions .

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